molecular formula C10H8ClN B3215643 7-Chloro-3-methylquinoline CAS No. 116529-80-7

7-Chloro-3-methylquinoline

Cat. No.: B3215643
CAS No.: 116529-80-7
M. Wt: 177.63 g/mol
InChI Key: FKYHSWFYBFHXKN-UHFFFAOYSA-N
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Description

7-Chloro-3-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound features a quinoline core with a chlorine atom at the 7th position and a methyl group at the 3rd position. This structural modification imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-methylquinoline can be achieved through various methods. One common approach involves the cyclization of 2-methyl-3-chloroaniline with acrolein . Another method utilizes microwave irradiation, which offers a green and efficient pathway for the synthesis of quinoline derivatives . This method is advantageous due to its energy efficiency, reduced reaction times, and minimal use of harmful solvents.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yields and purity of the final product. Transition metal-catalyzed reactions and ionic liquid-mediated reactions are also employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-3-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

7-Chloro-3-methylquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Chloro-3-methylquinoline is unique due to the presence of both the chlorine atom and the methyl group, which impart distinct chemical and biological properties. This combination enhances its reactivity and potential as a versatile intermediate in synthetic chemistry and drug development .

Biological Activity

7-Chloro-3-methylquinoline is a compound belonging to the quinoline family, characterized by its bicyclic structure, which includes a benzene ring fused to a pyridine ring. Its molecular formula is C10H8ClNC_{10}H_8ClN, and it has garnered attention for its diverse biological activities, including antimicrobial, antimalarial, and anticancer properties.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including cyclization reactions and modifications of existing quinoline derivatives. Recent studies have highlighted the use of click chemistry to create derivatives with enhanced biological activity.

Example Synthetic Pathway

  • Starting Materials : Use 3-methylquinoline and chlorinating agents.
  • Reaction Conditions : Typically involves refluxing in a suitable solvent.
  • Yield : The yield can vary based on the method but is generally optimized through purification techniques such as recrystallization.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Antimalarial Activity

In a study focusing on the antimalarial potential of quinoline derivatives, this compound demonstrated moderate activity with an IC50 value below 100 μM. Notably, some derivatives synthesized from it showed even higher efficacy.

Compound IC50 (μM) Activity Level
This compound<100Moderate
Derivative A<50High
Derivative B<50High

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). The findings suggest that certain derivatives exhibit selective cytotoxicity towards cancer cells.

Cell Line IC50 (μM) Activity Level
MCF-721.41High
HCT-11623.39High
HeLa50.03Moderate

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Agents evaluated the efficacy of several quinoline derivatives, including this compound, against multidrug-resistant bacterial strains. The study concluded that the compound exhibited promising activity and could serve as a lead for further development.

Case Study 2: Anticancer Potential

In another investigation published in Cancer Chemotherapy Reports, researchers synthesized a series of quinoline derivatives and tested their effects on various cancer cell lines. The results indicated that modifications at the 3 and 7 positions significantly enhanced anticancer activity, with this compound being one of the most effective compounds against MCF-7 cells.

Properties

IUPAC Name

7-chloro-3-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-4-8-2-3-9(11)5-10(8)12-6-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYHSWFYBFHXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, to a solution of 2-amino-4-chloro-benzaldehyde (467 mg) in ethanol (10 mL) were added propanal (250 μL) and piperidine (50 μl), and the mixture was heated under reflux. Further, to the mixture were added propanal (800 μL) and piperidine (250 μL) in several portions, and the mixture was heated under reflux for total 9 hours. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column (hexane/ethyl acetate=6/1) to give 7-chloro-3-methylquinoline (401 mg, 75%).
Quantity
467 mg
Type
reactant
Reaction Step One
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
50 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
800 μL
Type
reactant
Reaction Step Two
Quantity
250 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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